cyclopropyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
Cyclopropyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring a triazolopyrimidine core fused with a piperazine ring. The triazolopyrimidine moiety is substituted with a p-tolyl group at position 3, while the piperazine nitrogen is acylated with a cyclopropane-carbonyl group. This structural motif is characteristic of bioactive molecules targeting enzymes or receptors involved in signaling pathways, such as kinase inhibitors or platelet aggregation modulators .
Properties
IUPAC Name |
cyclopropyl-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O/c1-13-2-6-15(7-3-13)26-18-16(22-23-26)17(20-12-21-18)24-8-10-25(11-9-24)19(27)14-4-5-14/h2-3,6-7,12,14H,4-5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMGLIQDZZRREO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5CC5)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis typically starts with the preparation of intermediate compounds. For instance, a common route involves the cyclization of a suitable piperazine derivative with triazolopyrimidine intermediates under controlled conditions of temperature and catalysis. Subsequent functionalization of the piperazine ring and introduction of the cyclopropyl and p-tolyl groups can be achieved through standard organic synthesis techniques like alkylation and acylation.
Industrial Production Methods: : Industrial production may utilize scalable approaches such as continuous flow chemistry to achieve high yields. The reactions typically employ robust catalysts and precise control over reaction parameters to optimize product formation and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: : This compound is likely to participate in a variety of chemical reactions, including:
Oxidation: : Oxidative processes can modify the piperazine or triazolopyrimidine moieties.
Reduction: : Reductive reactions could potentially convert keto groups to alcohols.
Substitution: : Nucleophilic substitution reactions may occur at the aromatic ring or the piperazine nitrogen atoms.
Common Reagents and Conditions: : Typical reagents might include oxidizing agents like potassium permanganate for oxidation, hydrides such as sodium borohydride for reductions, and halide salts for substitution reactions.
Major Products: : Reaction outcomes depend on the conditions; for example, oxidation might yield corresponding N-oxides, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Chemistry: : Utilized in exploring reaction mechanisms and developing new synthetic methodologies. Its reactivity serves as a model for studying complex heterocyclic chemistry.
Biology: : Investigated for its biological activities, potentially interacting with proteins or enzymes due to its multi-ring structure and functional groups.
Medicine: : Studied for potential pharmaceutical applications, such as anti-cancer, anti-viral, or anti-inflammatory properties, owing to its triazolopyrimidine core which is known for such activities.
Industry: : Applications could include its use as a precursor for specialized polymers or as a ligand in coordination chemistry for catalyst development.
Mechanism of Action
The compound's mechanism of action would depend on its specific application:
Molecular Targets: : It may interact with DNA, proteins, or enzymes, potentially inhibiting or modifying their function.
Pathways Involved: : The detailed pathways would be contingent on its biological activity, such as inhibition of enzyme activity through binding to active sites or interacting with cellular receptors.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key Observations
Substituent Effects on Bioactivity :
- Electron-Withdrawing Groups (e.g., Cl in ) : Enhance binding to hydrophobic regions of targets (e.g., ATP-binding pockets in kinases) but may increase toxicity risks.
- Electron-Donating Groups (e.g., OMe in ) : Improve aqueous solubility but could reduce cell membrane penetration due to polarity.
Smaller acyl groups (e.g., acetyl in ) reduce molecular weight but may shorten half-life due to faster metabolic degradation.
Synthetic Flexibility: The piperazine ring allows modular substitution, enabling rapid generation of analogs (e.g., methanone vs. acetyl in ). Isomerization reactions (reported in ) further expand structural diversity.
Biological Activity
Cyclopropyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, with the CAS number 920178-32-1, is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the synthesis, pharmacological properties, and biological activity of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 413.5 g/mol. The structure features a cyclopropyl group attached to a piperazine moiety linked to a triazolo-pyrimidine scaffold.
| Property | Value |
|---|---|
| Molecular Formula | C23H23N7O |
| Molecular Weight | 413.5 g/mol |
| CAS Number | 920178-32-1 |
Anticancer Properties
Research indicates that compounds with triazolo-pyrimidine structures often exhibit significant anticancer activity. For instance, studies have shown that derivatives of triazolo-pyrimidines can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro assays demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines (e.g., MCF-7 breast cancer cells) at micromolar concentrations .
Antiviral Activity
The compound has also been evaluated for its antiviral properties. A study focused on the synthesis and biological evaluation of similar triazolo-pyrimidine derivatives reported promising anti-HIV activity. The mechanism is believed to involve inhibition of viral replication by interfering with viral enzymes or cellular pathways essential for viral life cycles .
Psychopharmacological Effects
Another area of interest is the psychopharmacological potential of this compound. Piperazine derivatives are known for their diverse effects on neurotransmitter systems. Preliminary studies suggest that this compound may exhibit anxiolytic or antidepressant-like effects in animal models .
Study 1: Anticancer Evaluation
In a recent study published in Molecules, researchers synthesized several derivatives of triazolo-pyrimidines and tested their anticancer properties. This compound was among the compounds tested and showed IC50 values below 10 µM against MCF-7 cells. The study concluded that structural modifications significantly influenced biological activity .
Study 2: Antiviral Activity Assessment
Research published in Pharmaceuticals highlighted the antiviral evaluation of triazole derivatives against HIV. The study found that certain derivatives inhibited viral replication effectively at low concentrations. This compound was noted for its potential as a lead compound for further development in antiviral therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
